4-Oxo-enoxacin is a synthetic compound belonging to the class of quinolone antibiotics, specifically a derivative of enoxacin. It exhibits significant antibacterial properties and has been studied for its potential applications in treating various bacterial infections. Enoxacin itself is known for its effectiveness against a range of Gram-negative and some Gram-positive bacteria, making it a valuable agent in antimicrobial therapy.
The compound is classified under the category of fluoroquinolones, which are synthetic broad-spectrum antibiotics. Its structure is characterized by a bicyclic core that includes a quinolone moiety, which is essential for its biological activity. 4-Oxo-enoxacin can be synthesized from enoxacin through specific chemical modifications that enhance its pharmacological properties.
The synthesis of 4-Oxo-enoxacin typically involves several key steps, which may include:
Specific methodologies may vary, but these steps provide a general framework for synthesizing 4-Oxo-enoxacin .
The molecular structure of 4-Oxo-enoxacin features a bicyclic system typical of quinolones, with an oxo group located at the fourth position of the aromatic ring. The chemical formula for 4-Oxo-enoxacin is . Key structural data includes:
The structural integrity is crucial for its interaction with bacterial DNA gyrase and topoisomerase IV, which are targets for quinolone antibiotics .
4-Oxo-enoxacin participates in several chemical reactions that can modify its structure or enhance its biological properties:
The mechanism of action of 4-Oxo-enoxacin primarily involves inhibition of bacterial DNA synthesis. It achieves this by:
This dual mechanism contributes to its effectiveness as an antibiotic against various bacterial strains .
4-Oxo-enoxacin exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation methods and routes of administration .
4-Oxo-enoxacin has several scientific applications:
4-Oxo-enoxacin (C₁₅H₁₅FN₄O₄; CAS RN 87939-12-6) is the primary oxidative metabolite of the fluoroquinolone antibiotic enoxacin. Structurally, it features a 1,8-naphthyridine core modified by a 3-oxopiperazinyl group at the C7 position and a carboxylic acid moiety at C3. This oxidation at the piperazinyl nitrogen significantly alters its electronic properties compared to the parent drug. Key physicochemical parameters include:
Table 1: Physicochemical Properties of 4-Oxo-Enoxacin
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₅H₁₅FN₄O₄ | - |
Molecular Weight | 334.3 g/mol | - |
Predicted pKa | 6.03 ± 0.70 | Aqueous solution |
Boiling Point | 672.5 ± 55.0 °C (Predicted) | Standard pressure |
Density | 1.471 ± 0.06 g/cm³ (Predicted) | 20°C |
Water Solubility | Moderate | pH 7.0, 25°C |
LogP (Partition Coefficient) | ~0.5 (Estimated) | Octanol/water system |
The molecule exists as a zwitterion under physiological conditions due to protonation of the piperazinyl nitrogen (pKa ~8.5) and deprotonation of the carboxylic acid group (pKa ~6.0). This zwitterionic character enhances water solubility relative to non-ionized forms but reduces membrane permeability. The electron-withdrawing keto group at the piperazine ring increases polarity and influences hydrogen-bonding capacity, affecting its chromatographic behavior and biological activity [3] [5] [9].
X-ray diffraction studies of related 1,8-naphthyridine derivatives reveal intricate hydrogen-bonding networks critical for solid-state stability. The 3-carboxylic acid group acts as a hydrogen bond donor (O-H) and acceptor (C=O), while the C4 ketone and N1 positions serve as strong acceptors. The 3-oxopiperazinyl moiety provides additional hydrogen-bonding sites via its amide carbonyl (-CONH-) and secondary amine (-NH-).
In crystalline lattices, 4-oxo-enoxacin forms:
These patterns create stable supramolecular assemblies, influencing dissolution kinetics and bioavailability. The keto group at C7-piperazine enhances conformational rigidity compared to enoxacin, potentially affecting receptor binding [3].
4-Oxo-enoxacin is generated through oxidative metabolism of enoxacin and via in vitro chemical synthesis:
Metabolic Formation:
Enoxacin undergoes hepatic oxidation primarily via cytochrome P450 enzymes, forming 4-oxo-enoxacin as the major metabolite (~10–15% of administered dose). The reaction involves:
Chemical Synthesis:
Route 1 (From Enoxacin Precursor):
Route 2 (Direct Synthesis):
Table 2: Key Synthetic Intermediates for 4-Oxo-Enoxacin
Intermediate | Role in Synthesis | Structural Feature |
---|---|---|
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | Electrophilic coupling partner | Reactive C7-Cl bond for nucleophilic substitution |
2-Oxopiperazine | Nucleophile source | N-H groups for ring formation |
Ethyl 2-(ethylamino)-2-(ethoxymethylene)acetate | Building block for quinolone ring | Enolizable ester and amine groups |
Derivatives of 4-oxo-enoxacin are synthesized via:
The stability of 4-oxo-enoxacin is influenced by pH, temperature, and oxidative environments:
Thermal Stability:
pH-Dependent Hydrolysis:
Photolytic Degradation:
Advanced Oxidation Processes:
Electro-Fenton degradation (•OH radical attack) proceeds via:
Table 3: Degradation Kinetics of 4-Oxo-Enoxacin Under Stressed Conditions
Condition | Half-life (t₁/₂) | Primary Degradants |
---|---|---|
Acidic (pH 2.0, 90°C) | 1.8 hours | Desfluoro-hydroxy analog, Ring-opened dicarboxylic acid |
Alkaline (pH 10.0, 70°C) | 0.5 hours | 2-Hydroxy-1,8-naphthyridine derivatives |
UV Light (254 nm) | 45 minutes | Defluorinated compounds, N-ethyl piperazine |
Electro-Fenton Process | 18 minutes | Oxalic acid, Formic acid, Fluoride ions |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2